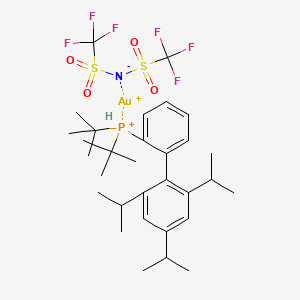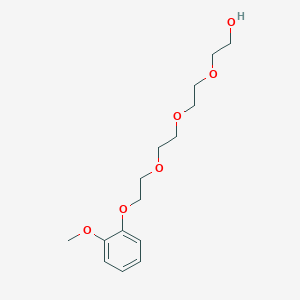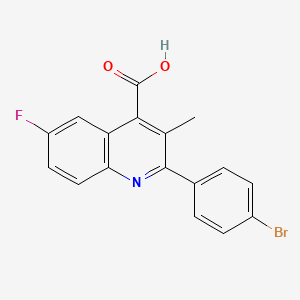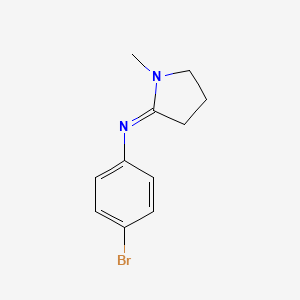
2-(4-Bromophenylimino)-1-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenylimino)-1-methylpyrrolidine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenylimino)-1-methylpyrrolidine typically involves the reaction of 4-bromoaniline with 1-methylpyrrolidine in the presence of a suitable condensing agent. One common method is the Schiff base formation, where the amine group of 4-bromoaniline reacts with the carbonyl group of an aldehyde or ketone to form the imine linkage.
Example Synthetic Route:
Starting Materials: 4-bromoaniline, 1-methylpyrrolidine, and a condensing agent such as acetic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol.
Procedure: Mix 4-bromoaniline and 1-methylpyrrolidine in the presence of acetic acid. Heat the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of oxo derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 2-(4-bromophenylamino)-1-methylpyrrolidine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenylimino)-1-methylpyrrolidine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenylimino)-1-methylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenylimino)-1-methylpyrrolidine
- 2-(4-Fluorophenylimino)-1-methylpyrrolidine
- 2-(4-Methylphenylimino)-1-methylpyrrolidine
Uniqueness
Compared to its analogs, 2-(4-Bromophenylimino)-1-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
74039-32-0 |
|---|---|
Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H13BrN2/c1-14-8-2-3-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
XCOCQTYRRPGNED-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)

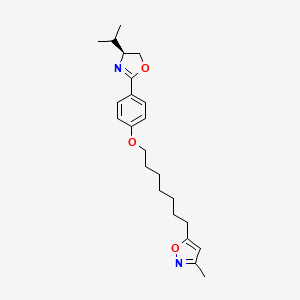

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
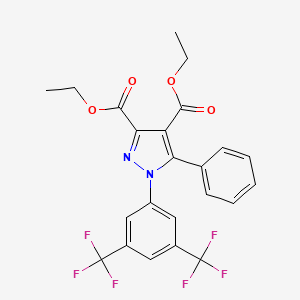

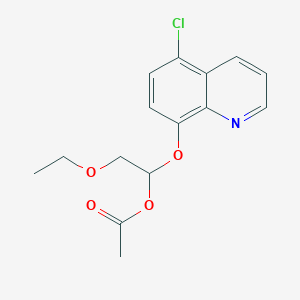

![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
